molecular formula C12H11BrN2O4 B1280726 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25165-70-2

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1280726
CAS RN: 25165-70-2
M. Wt: 327.13 g/mol
InChI Key: QHFOXJGGDKYKFE-UHFFFAOYSA-N
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Description

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Bromo-2-methyl-1,3-dioxane-4,6-dione, is a versatile organic compound used in a variety of scientific research applications. It is a brominated derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, and can be synthesized in a variety of ways. This compound has a wide range of biochemical and physiological effects, and is used in lab experiments to study the effects of various compounds on proteins, lipids, and cells.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : The compound 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is synthesized through various chemical reactions. For instance, one method involves the reaction of 5-[bis(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with aqueous ammonia to yield a derivative, which is then further reacted to produce various other compounds including sulfoxide derivatives and triphenylphosphonium salts (Al-Sheikh et al., 2009).

  • Reactions with Amines : This chemical also reacts with amines. For instance, 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with aliphatic amines and p-methoxy-aniline to form 5-[3-alkyl(or aryl)amino-2-butenoyl] derivatives, leading to the formation of N-substituted 6-methylpyridine-3-carboxylic acids (Rubinov et al., 2004).

  • Ring Opening Reactions : Dichotomy in ring opening reactions of similar compounds like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines has been studied, demonstrating diverse chemical behaviors and product formations (Šafár̆ et al., 2000).

Structural Analysis and Properties

  • Crystal Structures : The crystal structures of derivatives of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione have been discussed, offering insights into its molecular configuration and stability (Al-Sheikh et al., 2009).

  • Pyrolysis and Electrochemical Studies : Flash vacuum pyrolysis of derivatives of this compound leads to various rearrangements and formation of different organic structures, indicating its potential in synthetic organic chemistry (Benzies et al., 1986). Electrochemical studies have also been conducted to understand the compound's behavior under different conditions (Ungureanu et al., 2011).

Applications in Organic Synthesis

  • Derivative Formation : This compound is used in the formation of various organic derivatives. For example, it is used in the synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are then utilized for the preparation of 2-cyano-4-quinolinones, demonstrating its versatility in organic synthesis (Jeon & Kim, 2000).

properties

IUPAC Name

5-[[(5-bromopyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFOXJGGDKYKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475961
Record name 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

25165-70-2
Record name 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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